molecular formula C18H20N6O2S B12018012 N-(2-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 618427-36-4

N-(2-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12018012
CAS No.: 618427-36-4
M. Wt: 384.5 g/mol
InChI Key: ORTNJDJWRLSLQW-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Thioether Formation: The triazole ring is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the ethoxyphenyl group is introduced through an acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, triazole derivatives are often explored for their potential as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar properties and could be investigated for its efficacy in treating various diseases.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A well-known triazole antifungal agent.

    Itraconazole: Another triazole derivative used in antifungal therapy.

    Voriconazole: A triazole compound with broad-spectrum antifungal activity.

Uniqueness

N-(2-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide may offer unique properties compared to these similar compounds, such as different biological activity, improved stability, or enhanced efficacy in specific applications.

Properties

CAS No.

618427-36-4

Molecular Formula

C18H20N6O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H20N6O2S/c1-3-24-17(14-11-19-9-10-20-14)22-23-18(24)27-12-16(25)21-13-7-5-6-8-15(13)26-4-2/h5-11H,3-4,12H2,1-2H3,(H,21,25)

InChI Key

ORTNJDJWRLSLQW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=NC=CN=C3

Origin of Product

United States

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